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  • Product: 4-Piperidinylmethyl propanoate hydrochloride
  • CAS: 184042-51-1

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-Piperidinylmethyl propanoate hydrochloride derivatives

An In-depth Technical Guide to the Pharmacokinetics of 4-Piperidinylmethyl Propanoate Hydrochloride Derivatives Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine heterocycle is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of 4-Piperidinylmethyl Propanoate Hydrochloride Derivatives

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine heterocycle is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile and valuable building block in the design of novel therapeutics.[1][3] This guide focuses on a specific subclass: 4-piperidinylmethyl propanoate hydrochloride derivatives. The inclusion of a propanoate ester at the 4-position is often a strategic decision in prodrug design, aimed at optimizing the pharmacokinetic profile of the parent molecule.

For researchers, scientists, and drug development professionals, a profound understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives is not merely academic; it is critical for translating a promising compound into a viable therapeutic agent.[4] This guide provides an in-depth exploration of the pharmacokinetic journey of these molecules, synthesizing technical data with field-proven insights into experimental design and analysis.

Absorption: The Gateway to Systemic Circulation

The absorption profile of orally administered 4-piperidinylmethyl propanoate derivatives is primarily governed by their nature as ester prodrugs. An ester moiety is frequently used to enhance the membrane permeability of a parent drug, particularly those containing a polar carboxylic acid group, by increasing its lipophilicity.[5][6]

Upon oral administration, these derivatives encounter a series of biological hurdles and metabolic processes:

  • Increased Lipophilicity and Passive Diffusion: The propanoate ester increases the overall lipophilicity of the molecule compared to its corresponding alcohol. This modification generally favors absorption via passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[5]

  • Rapid First-Pass Metabolism: A critical characteristic of ester prodrugs is their susceptibility to hydrolysis by esterase enzymes, which are abundant in the intestinal wall, blood, and liver.[7][8] This means that significant hydrolysis can occur before the intact prodrug reaches systemic circulation.[5]

  • Influence of Physicochemical Properties: Beyond the ester group, factors such as the overall molecule's pKa, solubility, and the nature of other substituents on the piperidine ring will significantly influence the rate and extent of absorption.[9] Introduction of chiral centers, for instance, can alter aqueous solubility and, consequently, bioavailability.[9]

Predictive In Vitro Models for Absorption

The Caco-2 cell monolayer, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs.[5] It serves as a valuable tool for evaluating the permeability and potential for metabolism of ester prodrugs during their passage through the intestinal epithelium.[5]

Distribution: Journey to the Target Site

Once absorbed and largely hydrolyzed to the active 4-piperidinylmethanol parent compound, the drug's distribution throughout the body is dictated by its physicochemical properties.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, is a crucial determinant of its distribution. Only the unbound ("free") fraction of the drug is available to diffuse into tissues and exert a pharmacological effect.[8]

  • Tissue Penetration: The ability of the active metabolite to penetrate various tissues depends on its lipophilicity, charge, and size. The piperidine scaffold is found in many drugs that target the Central Nervous System (CNS), indicating that specific derivatives can be designed to cross the blood-brain barrier.[1]

  • Volume of Distribution (Vd): This pharmacokinetic parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution.

Metabolism: Biotransformation and Chemical Fate

Metabolism is arguably the most complex phase in the pharmacokinetic profile of 4-piperidinylmethyl propanoate derivatives. It involves two primary sites of biotransformation: the propanoate ester and the piperidine ring itself.

A. Propanoate Ester Hydrolysis

The defining metabolic event for these compounds is the rapid and extensive hydrolysis of the ester bond.

  • Mechanism: Carboxylesterases, a class of hydrolytic enzymes found in high concentrations in the liver, plasma, and gastrointestinal tract, catalyze the cleavage of the ester linkage.

  • Metabolites: This reaction yields two primary metabolites: the pharmacologically active 4-hydroxymethyl piperidine derivative and propionic acid .[6][7]

  • Fate of Propionic Acid: Propionic acid is a natural product of gut microflora and is readily metabolized.[10] It is converted to propionyl-CoA, which is subsequently transformed into succinyl-CoA. Succinyl-CoA then enters the citric acid cycle (Krebs cycle), a central pathway in cellular energy production.[10][11]

B. Piperidine Ring Metabolism

The piperidine ring, now part of the active metabolite, undergoes more complex Phase I and Phase II metabolic reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system.[12][13]

  • N-Dealkylation: This is a predominant metabolic pathway for many piperidine-containing drugs.[13][14] The alkyl group attached to the piperidine nitrogen is removed, a reaction often catalyzed by the CYP3A4 isoform.[13][14]

  • Ring Oxidation and Hydroxylation: The carbon atoms of the piperidine ring can be hydroxylated at various positions. This oxidation can sometimes lead to the formation of lactam metabolites .[15]

  • Ring Cleavage: In some cases, oxidative processes can lead to the opening of the piperidine ring structure, resulting in alcohol and acid derivatives.[12]

  • Key CYP Isoforms: CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperidine-containing compounds.[13][14] Understanding which isoforms are involved is crucial for predicting potential drug-drug interactions.[12][16]

cluster_absorption Absorption & First-Pass cluster_metabolism Systemic Metabolism cluster_excretion Excretion Prodrug 4-Piperidinylmethyl Propanoate Derivative ActiveMetabolite Active Metabolite (4-Hydroxymethyl Piperidine Derivative) Prodrug->ActiveMetabolite Esterase Hydrolysis PropionicAcid Propionic Acid Prodrug->PropionicAcid Esterase Hydrolysis PhaseIMetabolites Phase I Metabolites (N-Dealkylated, Hydroxylated, Lactams, Ring-Opened) ActiveMetabolite->PhaseIMetabolites CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Urine Renal Excretion (Urine) ActiveMetabolite->Urine Minor PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Krebs Citric Acid Cycle (Energy Production) SuccinylCoA->Krebs PhaseIIMetabolites Phase II Metabolites (Conjugated for Excretion) PhaseIMetabolites->PhaseIIMetabolites Conjugation (e.g., Glucuronidation) PhaseIIMetabolites->Urine

Caption: Metabolic pathway of 4-piperidinylmethyl propanoate derivatives.

Excretion: Eliminating the Drug and its Metabolites

The final stage of the pharmacokinetic process is excretion. For piperidine derivatives, the primary route of elimination for the parent drug and its various metabolites is via the kidneys into the urine.[12] The metabolites generated in the liver, particularly the more water-soluble Phase II conjugates, are efficiently cleared from the bloodstream by the kidneys.

Analytical Methodologies for Pharmacokinetic Studies

Accurate quantification of the parent prodrug and its metabolites in biological matrices (e.g., plasma, urine) is the bedrock of any pharmacokinetic study. The choice of analytical technique is critical and depends on the required sensitivity, selectivity, and the nature of the analyte.[17]

Technique Principle Advantages Considerations/Disadvantages References
HPLC-UV Separates compounds based on polarity; detection via UV absorbance.Robust, widely available, good for quality control.Lower sensitivity; requires a chromophore. Derivatization may be needed.[18]
GC-MS Separates volatile compounds; detection by mass spectrometry.High specificity and sensitivity for volatile compounds.Requires derivatization for non-volatile or polar piperidines to increase volatility and thermal stability.[17][18]
LC-MS/MS Separates compounds by HPLC; detection by tandem mass spectrometry.The gold standard for bioanalysis. Extremely high sensitivity and selectivity. Ideal for complex matrices like plasma.Higher cost and complexity.[18]

Causality Behind Method Selection: For pharmacokinetic studies where drug concentrations can be very low (ng/mL or pg/mL), LC-MS/MS is the preferred method . Its unparalleled sensitivity and selectivity allow for precise quantification in complex biological fluids, which is essential for accurately defining a drug's ADME profile.[18]

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol outlines a generalized, self-validating workflow for the analysis of a piperidine derivative in a plasma matrix.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Thaw plasma samples on ice.
  • To 100 µL of plasma in a polypropylene tube, add 20 µL of an internal standard solution (a structurally similar molecule not present in the sample).
  • Add 400 µL of cold acetonitrile to precipitate plasma proteins. This step is critical to remove matrix components that interfere with analysis.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

2. Chromatographic Separation (HPLC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte of interest.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in positive mode is usually effective for nitrogen-containing piperidines.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the mass of the target molecule) and a specific product ion (a fragment of the molecule), creating a highly selective transition that minimizes background noise.
  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and stability.[19]

In Vivo Pharmacokinetic Evaluation

In vivo studies, typically in rodent models, are essential to understand how a drug behaves in a whole living system.[20]

cluster_predosing Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Sample Processing & Analysis cluster_pk Pharmacokinetic Analysis Acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting (for oral dosing) Acclimatize->Fasting Dose Administer Compound (Oral Gavage or IV Injection) Fasting->Dose Sample Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Process Blood to Plasma (Centrifugation) Sample->Process Quantify Quantify Drug Concentration (LC-MS/MS) Process->Quantify PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) Quantify->PK_Calc Report Generate PK Profile Report PK_Calc->Report

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol: In Vitro Hepatic Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Thaw liver microsomes (e.g., rat or human) on ice.
  • Prepare a 100 mM phosphate buffer (pH 7.4).
  • Prepare an NADPH-regenerating system (cofactor required for CYP450 activity).

2. Incubation:

  • In a 96-well plate, add buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.
  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

3. Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

4. Data Interpretation:

  • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values help predict the hepatic clearance of the drug in vivo.

Conclusion

The pharmacokinetic profile of 4-piperidinylmethyl propanoate hydrochloride derivatives is a multi-faceted narrative defined by its dual identity as a prodrug and a piperidine-containing entity. The initial, rapid hydrolysis of the propanoate ester is a predictable and often desirable metabolic event that releases the active pharmacological agent. The subsequent, more complex metabolism of the piperidine ring dictates the compound's ultimate clearance and potential for drug-drug interactions. A thorough understanding of these pathways, coupled with robust analytical methodologies and well-designed in vitro and in vivo experiments, is indispensable for any research professional seeking to advance these promising molecules through the drug development pipeline.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Piperine and Its Metabolite's Pharmacology in Neurodegener
  • Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Public
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Role of Piperidine Deriv
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • What models are used in in vivo pharmacokinetics studies?
  • Absorption of Ester Prodrugs in Caco-2 and R
  • Propanoate Metabolism Service - Cre
  • The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - ResearchG
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules..
  • a) Different modalities of piperidine-containing drugs and drug...
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism - PMC.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies: Sponsored by the American Association of Pharmaceutical Chemists, US Food and Drug Administration, F??d??ration Internationale Pharmaceutique, Health Protection Branch (Canada)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • (PDF)
  • Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applic

Sources

Exploratory

4-Piperidinylmethyl Propanoate Hydrochloride: Physicochemical Profiling and Analytical Workflows in Drug Discovery

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, serving as the foundational scaffold for over 70 commercialized pharmaceutical drugs[1]. 4-Piperidinylmethyl propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, serving as the foundational scaffold for over 70 commercialized pharmaceutical drugs[1]. 4-Piperidinylmethyl propanoate hydrochloride (CAS: 184042-51-1) is a highly versatile building block and prodrug model utilized in modern drug discovery[2]. By masking the polar hydroxyl group of piperidin-4-ylmethanol with a lipophilic propanoate ester, researchers can significantly enhance the molecule's membrane permeability. Once absorbed, the ester bond is selectively cleaved by endogenous esterases to release the active pharmacological agent[3]. This whitepaper provides an in-depth technical analysis of the molecule's exact mass profiling, high-resolution mass spectrometry (HRMS) workflows, and self-validating protocols for esterase cleavage assays.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In early-stage drug development, distinguishing between a compound's nominal molecular weight and its exact mass is a critical analytical requirement. Molecular weight (molar mass) is calculated using the abundance-weighted average of all naturally occurring isotopes. In contrast, the exact mass is calculated using the monoisotopic mass of the most abundant isotopes (e.g., ^12^C, ^1^H, ^35^Cl, ^14^N, ^16^O).

The Causality of Exact Mass in HRMS: Modern High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, routinely achieve mass accuracies below 5 parts-per-million (ppm)[4]. At this resolution, the exact mass is used to unequivocally determine the elemental composition of a molecule, allowing researchers to differentiate the target analyte from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

For 4-Piperidinylmethyl propanoate hydrochloride, the exact mass of the intact salt is 207.1026 Da. However, during positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates, and the free base is protonated to form the [M+H]^+^ ion. Therefore, the target exact mass for HRMS detection is 172.1338 m/z .

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Name 4-Piperidinylmethyl propanoate HClStandard IUPAC nomenclature.
CAS Registry Number 184042-51-1Unique identifier for the salt form[2].
Molecular Formula (Salt) C9H18ClNO2Includes the HCl counterion.
Molecular Weight (Salt) 207.70 g/mol Used for bulk stoichiometric calculations.
Exact Mass (Salt) 207.1026 DaMonoisotopic mass of the intact salt.
Exact Mass (Free Base) 171.1259 DaMonoisotopic mass of the active scaffold.
Target [M+H]^+^ m/z 172.1338 m/zThe precise m/z monitored in ESI+ HRMS[4].

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the structural identity and purity of 4-Piperidinylmethyl propanoate, a robust LC-HRMS protocol must be employed. The following methodology is designed as a self-validating system : it incorporates matrix blanks to establish baseline noise and stable-isotope-labeled internal standards (SIL-IS) to correct for ionization suppression.

Protocol 1: LC-HRMS Exact Mass Verification
  • Sample Preparation: Dissolve 1.0 mg of 4-Piperidinylmethyl propanoate hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid. Spike in 10 ng/mL of a deuterated internal standard (e.g., Piperidine-d10) to normalize ionization efficiency.

  • UHPLC Separation: Inject 2.0 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures the lipophilic ester is retained and separated from unretained polar salts (like the chloride counterion).

  • ESI-HRMS Detection: Operate the Orbitrap mass spectrometer in positive ESI mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full-scan MS data at a resolution of 70,000 FWHM (Full Width at Half Maximum) over a mass range of 100–500 m/z[4].

  • Data Processing & Validation: Extract the ion chromatogram (XIC) for the theoretical [M+H]^+^ mass of 172.1338 m/z with a mass tolerance window of ±5 ppm. Confirm that the blank injection shows no peak at this m/z, validating the absence of carryover.

LCHRMS A Sample Prep & Internal Std B UHPLC Separation A->B C ESI(+) Ionization B->C D Orbitrap HRMS Detection C->D E Data Analysis (<5 ppm Error) D->E

Caption: LC-HRMS analytical workflow for the exact mass verification of piperidine derivatives.

Pharmacological Context: Esterase-Triggered Prodrug Activation

In prodrug design, the propanoate ester serves as a transient masking group. While the intact 4-Piperidinylmethyl propanoate exhibits high lipophilicity for cellular penetration, it must be hydrolyzed by mammalian esterases—such as Human Carboxylesterase 1 (CES1) or Pig Liver Esterase (PLE)—to yield the pharmacologically active Piperidin-4-ylmethanol[5].

Prodrug Prodrug 4-Piperidinylmethyl propanoate Enzyme Esterase (CES1/PLE) Prodrug->Enzyme Active Piperidin-4-ylmethanol (Active) Enzyme->Active Byproduct Propanoic Acid (Byproduct) Enzyme->Byproduct

Caption: Esterase-mediated hydrolysis pathway of 4-Piperidinylmethyl propanoate.

Experimental Protocol: In Vitro Esterase Cleavage Assay

To quantify the activation kinetics of the prodrug, an in vitro esterase cleavage assay is utilized. This protocol is engineered to be self-validating by utilizing strict temperature controls and negative control reactions to differentiate enzymatic cleavage from spontaneous aqueous hydrolysis[3].

Protocol 2: Cleavage Kinetics Methodology
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH. Reconstitute Pig Liver Esterase (PLE) to a final concentration of 1 Unit/mL in the buffer.

  • Reaction Initiation: Pre-incubate 990 µL of the PLE/buffer solution at 37°C for 10 minutes. Initiate the reaction by adding 10 µL of a 1 mM prodrug stock (dissolved in DMSO), resulting in a 10 µM final substrate concentration. Self-Validation: Simultaneously prepare a negative control containing 990 µL of buffer (no enzyme) + 10 µL of prodrug to measure spontaneous chemical hydrolysis.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture. Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile. Causality: The cold organic solvent instantly denatures the esterase enzyme, precipitating the protein and halting the reaction at that exact second[5].

  • Centrifugation and Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to an LC-MS vial.

  • Quantification: Analyze the samples using the LC-HRMS method described in Protocol 1. Plot the disappearance of the prodrug (m/z 172.1338) and the appearance of the active alcohol (m/z 116.1075) over time to calculate the enzymatic half-life (t1/2).

References

  • Vardanyan, R. Piperidine-Based Drug Discovery - 1st Edition. Elsevier.1

  • 184042-51-1 | Piperidin-4-ylmethyl propionate hydrochloride. BLD Pharm. 2

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. 4

  • Hetrick, K. J., & Raines, R. T. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Methods in Enzymology (PMC). 3

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Publications. 5

Sources

Foundational

4-Piperidinylmethyl Propanoate Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] This technical guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] This technical guide provides an in-depth review of 4-Piperidinylmethyl propanoate hydrochloride, a specific derivative that holds potential for further investigation. While literature directly focused on this compound is sparse, this document synthesizes information on its core components—the piperidine ring and the propanoate ester—to provide a comprehensive overview of its synthesis, potential pharmacological activities, and avenues for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based therapeutics.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][2][3] Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for a variety of functional groups, enabling precise interaction with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their broad therapeutic applicability.[2][3]

4-Piperidinylmethyl propanoate hydrochloride combines this key heterocyclic structure with a short-chain aliphatic ester. The propanoate moiety can influence the compound's lipophilicity and metabolic stability, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form is commonly employed to enhance the solubility and stability of amine-containing compounds.

Synthesis and Characterization

Synthesis of the Precursor: 4-Piperidinemethanol

The key intermediate, 4-piperidinemethanol, can be synthesized via the reduction of a 4-substituted piperidine precursor. A common starting material is a 4-piperidinecarboxylate ester.

Experimental Protocol: Reduction of a 4-Piperidinecarboxylate Ester

  • Reaction Setup: A solution of a suitable 4-piperidinecarboxylate ester (e.g., ethyl 4-piperidinecarboxylate) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled to 0°C in an ice bath. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0°C.

  • Workup and Isolation: The resulting precipitate is removed by filtration. The filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol.

Esterification to Form 4-Piperidinylmethyl Propanoate

The final product can be synthesized through the esterification of 4-piperidinemethanol with a propionylating agent.

Experimental Protocol: Esterification of 4-Piperidinemethanol

  • Reaction Setup: 4-Piperidinemethanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Acylation: The solution is cooled to 0°C, and propionyl chloride or propionic anhydride is added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Workup: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Salt Formation

To obtain the hydrochloride salt, the purified 4-Piperidinylmethyl propanoate free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate is collected by filtration and dried to yield 4-Piperidinylmethyl propanoate hydrochloride.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_salt Salt Formation Ethyl_4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate Reduction Reduction (e.g., LiAlH4 in THF) Ethyl_4-piperidinecarboxylate->Reduction 4-Piperidinemethanol 4-Piperidinemethanol Reduction->4-Piperidinemethanol Esterification_Reaction Esterification (Base, Solvent) 4-Piperidinemethanol->Esterification_Reaction Propionyl_chloride Propionyl Chloride Propionyl_chloride->Esterification_Reaction 4-Piperidinylmethyl_propanoate_base 4-Piperidinylmethyl propanoate (Free Base) Esterification_Reaction->4-Piperidinylmethyl_propanoate_base Salt_Formation_Reaction Salt Formation 4-Piperidinylmethyl_propanoate_base->Salt_Formation_Reaction HCl HCl HCl->Salt_Formation_Reaction Final_Product 4-Piperidinylmethyl propanoate hydrochloride Salt_Formation_Reaction->Final_Product

Caption: Proposed synthetic pathway for 4-Piperidinylmethyl propanoate hydrochloride.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the piperidine ring protons, the methylene bridge protons, and the ethyl group of the propanoate moiety.
¹³C NMR Resonances corresponding to the carbons of the piperidine ring, the methylene bridge, the carbonyl carbon of the ester, and the carbons of the ethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base and fragmentation patterns consistent with the structure.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch of the ester and N-H stretching vibrations for the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 4-Piperidinylmethyl propanoate hydrochloride is not available, the activities of structurally related 4-substituted piperidine derivatives can provide valuable insights into its potential therapeutic applications.

Analgesic Activity

Many 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with some showing potency comparable to morphine.[4] These compounds often exert their effects through interaction with opioid receptors. It is plausible that 4-Piperidinylmethyl propanoate hydrochloride could exhibit analgesic effects, and its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors should be investigated.

Proposed Experimental Workflow for Analgesic Screening:

Analgesic_Screening In_vitro_binding In Vitro Receptor Binding Assays (µ, δ, κ opioid receptors) In_vivo_animal_models In Vivo Animal Models In_vitro_binding->In_vivo_animal_models Promising candidates Tail_flick_test Tail-Flick Test In_vivo_animal_models->Tail_flick_test Hot_plate_test Hot-Plate Test In_vivo_animal_models->Hot_plate_test Writhing_test Writhing Test In_vivo_animal_models->Writhing_test

Caption: Workflow for evaluating the analgesic potential of the target compound.

Dopamine Transporter (DAT) Inhibition

Certain piperidine-3-carboxylic acid esters have shown significant affinity for the dopamine transporter (DAT), with some derivatives being substantially more potent than cocaine in inhibiting dopamine uptake.[5] Given the structural similarities, 4-Piperidinylmethyl propanoate hydrochloride could potentially interact with DAT. This suggests a possible application in the treatment of conditions such as ADHD or substance use disorders.[5]

Potential Signaling Pathway Involvement:

DAT_Inhibition Compound 4-Piperidinylmethyl propanoate hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Synaptic_dopamine Increased Synaptic Dopamine Compound->Synaptic_dopamine Leads to Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Mediates Dopamine_reuptake->Synaptic_dopamine Decreases Postsynaptic_receptors Postsynaptic Dopamine Receptors Synaptic_dopamine->Postsynaptic_receptors Activates Downstream_signaling Downstream Signaling Postsynaptic_receptors->Downstream_signaling Initiates

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for Novel Piperidine-Based Compounds in Murine Models

A Senior Application Scientist's Guide for Drug Development Professionals Abstract This document provides a comprehensive framework for establishing in vivo dosing guidelines for novel piperidine-based compounds, using 4...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

This document provides a comprehensive framework for establishing in vivo dosing guidelines for novel piperidine-based compounds, using 4-Piperidinylmethyl propanoate hydrochloride as a representative model. As specific preclinical data for this exact compound is not available in public literature, this guide emphasizes the foundational principles and systematic methodologies required to determine a safe and effective dosing regimen for any new chemical entity (NCE) in murine models. We will cover critical aspects from initial compound characterization and vehicle selection to detailed protocols for administration and the design of dose-range finding studies, all while upholding the highest standards of scientific integrity and animal welfare.

Introduction: The Challenge of a Novel Chemical Entity

Bringing a novel compound from the bench to a preclinical in vivo model is a critical step in drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Compounds like 4-Piperidinylmethyl propanoate hydrochloride, a propanoate ester salt, suggest potential applications where esterase-mediated cleavage might release an active metabolite. However, without established pharmacokinetic (PK), pharmacodynamic (PD), or toxicological data, researchers must proceed with a structured, data-driven approach.

This guide is designed to provide the intellectual and procedural framework for this process. We will not just list steps but explain the scientific rationale behind them, ensuring that every protocol is a self-validating system grounded in established best practices. The ultimate goal is to generate reproducible, high-quality data while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[3]

Pre-Dosing Phase: Compound Characterization and Formulation

Before the first animal is dosed, a thorough in vitro characterization is mandatory. This phase prevents costly study failures and ensures data integrity.

Physicochemical Properties

The hydrochloride salt form of the compound suggests good aqueous solubility.[4] However, this must be empirically verified.

  • Solubility Testing: Determine the solubility in standard, biocompatible vehicles. This data is foundational for selecting an appropriate administration route and vehicle.

  • Stability Analysis: The ester linkage in the compound may be susceptible to hydrolysis. Assess its stability in the chosen vehicle at room temperature and 4°C over a typical experiment's duration (e.g., 0, 2, 4, 8, 24 hours).

Vehicle Selection and Preparation

The vehicle must dissolve the compound without causing toxicity or affecting the biological outcome.[5][6] All parenteral solutions must be sterile and isotonic where possible.

Table 1: Recommended Starting Vehicles for In Vivo Administration

Route of Administration Primary Vehicle Co-Solvents / Formulation Aids (If Needed) Rationale & Considerations
Intravenous (IV) Sterile 0.9% Saline Phosphate-Buffered Saline (PBS) to maintain pH Direct systemic exposure. The vehicle must be completely soluble and free of particulates. Rate of absorption is fastest.[7]
Intraperitoneal (IP) Sterile 0.9% Saline or PBS Up to 10% DMSO; Polyethylene Glycol (PEG) 300/400 Rapid absorption into systemic circulation. Less technically demanding than IV. Some vehicles can cause local irritation.[8]

| Oral (PO) | Sterile Water or 0.5% Methylcellulose | Corn oil (for lipophilic compounds); PEG 400 | For assessing oral bioavailability. Gavage is required for precise dosing.[9] The compound must be stable in gastric and intestinal fluids.[10] |

Protocol 1: Preparation of a 1 mg/mL Dosing Solution in Saline

  • Calculate the required mass of 4-Piperidinylmethyl propanoate hydrochloride for the desired total volume.

  • In a sterile environment (e.g., a laminar flow hood), add the compound to a sterile vial.

  • Add approximately 80% of the final volume of sterile 0.9% saline.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Adjust the final volume with sterile saline.

  • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Label the vial clearly with the compound name, concentration, vehicle, and date of preparation.

Ethical Considerations and Animal Welfare

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[11] The welfare of the animals is paramount.

  • Housing: Mice should be housed in an environment that allows for species-specific behaviors like nesting and gnawing.[12]

  • Handling: Use refined handling methods, such as tunnel or cupped hands, to reduce stress.[12]

  • Monitoring: Establish a clear welfare assessment protocol. This includes daily checks for clinical signs of distress (e.g., ruffled fur, hunched posture, dehydration, >15% body weight loss).[13][14]

  • Humane Endpoints: Define clear criteria for removing an animal from a study to prevent unnecessary suffering.[14]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The first in vivo experiment should be a DRF or MTD study. The objective is to identify a range of doses that are well-tolerated and to pinpoint the dose that causes mild, reversible adverse effects, which often guides the selection of doses for subsequent efficacy studies.[15]

Experimental Design

A typical design involves a small number of animals per group (n=2-3) and a wide, escalating dose range (e.g., logarithmic or semi-log spacing).

Table 2: Example DRF/MTD Study Design for Intraperitoneal Administration

Group Dose (mg/kg) Number of Mice (n) Dosing Volume (mL/kg) Observations
1 Vehicle Control 3 10 Baseline clinical signs, body weight
2 1 3 10 Clinical signs, body weight change
3 10 3 10 Clinical signs, body weight change
4 50 3 10 Clinical signs, body weight change
5 100 3 10 Clinical signs, body weight change

| 6 | 300 | 3 | 10 | Clinical signs, body weight change |

Note: Dosing volume for IP injections in mice should typically not exceed 10 mL/kg.[16][17]

Workflow Diagram

The following diagram outlines the logical flow for establishing an in vivo dosing regimen.

G cluster_preclinical Pre-Dosing Phase cluster_invivo In Vivo Phase P1 Compound Synthesis & QC P2 Solubility & Stability Screening P1->P2 Characterize P3 Vehicle Selection & Formulation P2->P3 Inform V1 IACUC Protocol Approval P3->V1 Define Dosing Plan V2 Dose-Range Finding (MTD Study) V1->V2 Authorize V3 Pharmacokinetic (PK) Study V2->V3 Select Doses V4 Efficacy / Pharmacodynamic (PD) Study V2->V4 Select Doses V3->V4 Establish Exposure

Caption: Workflow from compound characterization to in vivo efficacy studies.

Detailed Administration Protocols

The following are standardized, step-by-step protocols for common administration routes in mice. Accuracy and consistency in these procedures are vital for data quality.

Protocol 2: Intraperitoneal (IP) Injection

Adapted from references[18][19].

  • Preparation: Load the sterile syringe with the correct volume of dosing solution using a 25-27 gauge needle.[5][19] Ensure no air bubbles are present.

  • Restraint: Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.

  • Positioning: Turn the restrained mouse so its abdomen is facing upwards, and tilt the head slightly downwards. This helps to move the abdominal organs away from the injection site.[18]

  • Site Identification: Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side and major organs in the upper quadrants.[18]

  • Injection: Disinfect the site with an alcohol wipe.[19] Insert the needle, bevel up, at a 30-45° angle. Penetrate the skin and the abdominal wall.

  • Verification: Gently pull back the plunger (aspirate) to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If aspiration is clear, proceed.

  • Administration: Inject the solution smoothly and withdraw the needle.

  • Post-Procedure: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Intravenous (IV) Tail Vein Injection

Adapted from references[20][21].

  • Preparation: Load a sterile syringe (e.g., insulin syringe) with a 27-30 gauge needle.[20][21] Remove all air bubbles. The maximum injection volume should not exceed 5-10 mL/kg, administered slowly.[21] A volume of 0.2 mL is a common maximum.[20]

  • Warming: To dilate the lateral tail veins, warm the mouse for 5-10 minutes using a warming box or a heat lamp with careful monitoring to prevent overheating.[20][21]

  • Restraint: Place the mouse in a suitable restraint device that exposes the tail.

  • Site Identification: Identify one of the two lateral tail veins. Wipe the tail with an alcohol swab.

  • Injection: Position the needle, bevel up, nearly parallel to the vein. Insert the needle smoothly into the vein.

  • Administration: Inject the solution slowly and steadily. You should see the vein blanch (clear) as the solution displaces the blood. If a blister forms (subcutaneous injection), stop immediately, withdraw the needle, and re-attempt at a more proximal site.[20][22]

  • Post-Procedure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor.

Protocol 4: Oral Gavage (PO)

Adapted from references[16][23][24].

  • Preparation: Select the appropriate gavage needle (e.g., 18-20 gauge for adult mice, with a rounded tip).[16][23] The maximum dosing volume is typically 10 mL/kg.[16]

  • Measurement: Measure the length of the gavage needle from the mouse's mouth to the last rib (xiphoid process) and mark the needle to prevent over-insertion.[24]

  • Restraint: Scruff the mouse firmly, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[9]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars), advancing it along the upper palate. The mouse should swallow as the tube enters the esophagus.[23] The tube should pass smoothly with no resistance. If resistance is met, withdraw and try again to avoid tracheal insertion.[16]

  • Administration: Once the needle is in place, administer the solution slowly.

  • Post-Procedure: Withdraw the needle smoothly and return the mouse to its cage. Monitor for signs of respiratory distress, which could indicate accidental lung administration.

Hypothetical Mechanism and Pathway Visualization

Many piperidine-based compounds interact with G-protein coupled receptors (GPCRs), such as opioid receptors.[25] While the target of 4-Piperidinylmethyl propanoate hydrochloride is unknown, we can visualize a hypothetical signaling pathway to illustrate the type of mechanistic questions that can be addressed in subsequent pharmacodynamic studies.

G cluster_membrane Cell Membrane compound Piperidine Compound (Agonist) receptor GPCR (e.g., μ-opioid receptor) compound->receptor Binds g_protein Gαi/o (Inhibitory G-protein) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits downstream Downstream Effectors (e.g., Ion Channels, MAPK) g_protein->downstream Modulates camp cAMP (decreased) ac->camp camp->downstream response Cellular Response (e.g., Analgesia, Sedation) downstream->response Leads to

Caption: Hypothetical GPCR signaling pathway for a novel piperidine agonist.

Conclusion and Future Directions

This guide provides a robust, ethically-grounded framework for initiating in vivo studies with a novel compound like 4-Piperidinylmethyl propanoate hydrochloride. By systematically determining the MTD and mastering administration techniques, researchers can build a solid foundation for subsequent, more complex studies. Once a safe dose range is established, the logical next steps involve:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamic (PD) / Efficacy Studies: To assess the biological effect of the compound in a relevant disease model.

This structured approach maximizes the potential for success while ensuring the highest standards of data quality and animal welfare.

References

A curated list of authoritative sources and protocols.

  • JoVE. (2014). Intravenous Injections in Neonatal Mice. Journal of Visualized Experiments. [Link]

  • IACUC, University of Arizona. Oral Gavage In Mice and Rats. [Link]

  • IACUC, University of Louisville. Routes and Volumes of Administration in Mice. [Link]

  • University of Arizona. Mouse Intraperitoneal (IP) administration. [Link]

  • IACUC, University of Arizona. Lateral Tail Vein Injection in Mice and Rats. [Link]

  • Queen's University. SOP 7.8 - Gavage Techniques in Small Animals (Mice). [Link]

  • Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Institute of Laboratory Animal Science (LTK). SOP Intraperitoneal injection of mice. [Link]

  • Université de Montréal. Administration and injection of substances in mice. [Link]

  • Queen's University. Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. [Link]

  • Institute of Laboratory Animal Science (LTK). SOP Intravenous injection of mice. [Link]

  • protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. [Link]

  • PubChem. Alphaprodine Hydrochloride. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • National Centre for Biological Sciences. (2020). Intraperitoneal Injection of Neonatal Mice. bio-protocol. [Link]

  • Longdom Publishing. (2022). Delivery Vehicles for Targeted Drug Delivery System. Journal of Nanomedicine & Nanotechnology. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • Florida State University Office of Research. Oral Gavage in the Mouse. [Link]

  • Office of Research, University of Nevada, Reno. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. [Link]

  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats. [Link]

  • University of Queensland. Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]

  • Nature Communications. (2026). Scientists turn red blood cells into long-lasting drug and imaging carriers in mice. News-Medical.net. [Link]

  • NC3Rs. Housing and husbandry: Mouse. [Link]

  • PLOS One. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. [Link]

  • Animal Ethics Infolink. Guidelines for the Housing of Mice in Scientific Institutions. [Link]

  • Trends in Pharmacological Sciences. (2021). Biological cells as therapeutic delivery vehicles. [Link]

  • British Journal of Cancer. (2010). Of mice and men: the evolution of animal welfare guidelines for cancer research. [Link]

  • Scientific Reports. (2025). Antineoplastic 4-piperidone-1-phosphonothioates with potential multi-targeted inhibitory properties. [Link]

  • PubChem. 4-Piperidinol, 1-methyl-4-phenyl-, 4-propanoate, hydrochloride (1:1). [Link]

  • WBI Studies Repository. A guide to defining and implementing protocols for the welfare assessment of laboratory animals. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Acta Pharmacologica Sinica. (2012). Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model. [Link]

  • Laboratory Animals. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]

  • Flinders University. Monitoring, Clinical Scoring, and Intervention Points Guidelines. [Link]

  • Antimicrobial Agents and Chemotherapy. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. [Link]

  • ChemBK. 1,2,5-TriMethyl-4-phenyl-4-piperidinol 4-Propanoate Hydrochloride. [Link]

  • PubMed. (1998). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • MDPI. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. [Link]

  • Pharmacognosy Journal. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. [Link]

  • ResearchGate. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]

  • PLOS One. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. [Link]

  • PubMed. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 4-Piperidinylmethyl Propanoate Hydrochloride

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Profile The isolation and purification of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profile

The isolation and purification of secondary amine hydrochlorides are critical unit operations in pharmaceutical development. 4-Piperidinylmethyl propanoate hydrochloride (CAS: 184042-51-1) presents unique crystallization challenges due to the presence of a hydrolytically sensitive propanoate ester and a bulky piperidine moiety. Free base piperidine derivatives are notoriously prone to moisture absorption and spontaneous, uncontrolled salt formation[1], often resulting in amorphous powders or "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than forming highly crystalline solids.

This application note details field-proven, self-validating methodologies for the reactive and anti-solvent cooling crystallization of 4-piperidinylmethyl propanoate hydrochloride, ensuring high polymorphic purity, optimal yield, and ester preservation[2].

Mechanistic Insights: Thermodynamics & Chemical Stability

As a Senior Application Scientist, it is imperative to understand the causality behind solvent selection and thermal control rather than merely executing steps. The crystallization of this compound is governed by three primary mechanistic pillars:

  • Ester Preservation via Anhydrous Conditions: The propanoate ester is highly susceptible to acid-catalyzed hydrolysis. Utilizing aqueous hydrochloric acid will inevitably cleave the ester, yielding 4-piperidinylmethanol and propanoic acid. Therefore, strictly anhydrous hydrogen chloride (e.g., HCl in isopropanol or dioxane) is mandated to drive salt formation without degrading the target molecule.

  • Bypassing Liquid-Liquid Phase Separation (LLPS): Piperidine hydrochlorides frequently exhibit a binodal curve that intersects the metastable zone width (MSZW). Rapid supersaturation forces the system into the labile zone, causing the solute to separate as a dense, impurity-rich oil rather than a crystal. Controlled cooling (0.1–0.5°C/min) combined with strategic anti-solvent addition is required to bypass the binodal curve and induce heterogeneous nucleation[3].

  • The Common Ion Effect: Adding a slight stoichiometric excess of anhydrous HCl (1.05 eq) leverages the common ion effect, suppressing the solubility of the hydrochloride salt and driving the equilibrium toward complete precipitation, thereby maximizing yield.

Solvent Screening & Solubility Matrix

The selection of a binary solvent system is the most critical parameter for successful crystallization. The following table summarizes quantitative solubility profiles and mechanistic roles for common solvent systems used in piperidine crystallizations[3][4].

SolventClassificationRelative Solubility (25°C)Boiling Point (°C)Mechanistic Role & Suitability
Isopropanol (IPA) Primary Solvent50 - 80 mg/mL82.5Excellent temperature-dependent solubility; ideal for cooling crystallization.
Methanol (MeOH) Primary Solvent> 200 mg/mL64.7High solubility; requires a strong anti-solvent (e.g., Ether) for high yield[3].
Dichloromethane Co-solvent> 150 mg/mL39.6Used for slow evaporation techniques; poor for scalable cooling[4].
Diethyl Ether Anti-solvent< 5 mg/mL34.6Sharp supersaturation driver; highly flammable but yields high-purity crystals[3].
n-Heptane Anti-solvent< 1 mg/mL98.4Scalable, non-polar alternative to ether; prevents oiling out when added dropwise.

Crystallization Workflows & Thermodynamic Control

The following diagrams illustrate the operational workflow and the underlying thermodynamic pathways required to successfully crystallize 4-piperidinylmethyl propanoate hydrochloride.

Workflow A 1. Free Base Dissolution (Anhydrous IPA, 20°C) B 2. Reactive Salt Formation (Add 1.05 eq HCl in IPA) A->B Stir at 250 rpm C 3. Controlled Cooling (0.5°C/min to 5°C) B->C Exothermic control D 4. Anti-Solvent Addition (Heptane, Dropwise) C->D Induce supersaturation E 5. Filtration & Washing (Cold Heptane) D->E Maximize yield F 6. Vacuum Drying (40°C, 24h, <10 mbar) E->F Remove residual solvent G Pure 4-Piperidinylmethyl propanoate hydrochloride F->G Final Product

Figure 1. Reactive crystallization workflow for 4-piperidinylmethyl propanoate hydrochloride.

Thermodynamics S1 Undersaturated Solution A1 Cooling + Anti-solvent S1->A1 S2 Metastable Zone (MSZW) A2 Seeding (1-2 wt%) S2->A2 A3 Rapid Cooling (Oiling Out) S2->A3 S3 Labile Zone (Spontaneous) C2 Amorphous / Liquid-Liquid Phase S3->C2 A1->S2 C1 Controlled Crystal Growth A2->C1 A3->S3

Figure 2. Thermodynamic pathway demonstrating MSZW control to prevent oiling out.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Reactive Crystallization (From Free Base)

This protocol converts the synthesized free base directly into the hydrochloride salt while simultaneously purifying it.

  • Dissolution: Charge a jacketed reactor with 10.0 g of 4-piperidinylmethyl propanoate free base. Add 50 mL of anhydrous Isopropanol (IPA). Stir at 250 rpm at 20°C until a homogenous solution is achieved.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (typically 5-6 M in IPA) dropwise over 30 minutes. Maintain the internal temperature below 25°C to control the exothermic salt formation.

    • Self-Validation Checkpoint 1: Withdraw a 1 mL aliquot and test with moistened pH paper. A pH of 3-4 indicates complete salt formation. If pH > 5, add an additional 0.05 eq of HCl.

  • Nucleation & Cooling: Heat the solution to 45°C to ensure complete dissolution of any localized precipitate. Initiate a linear cooling ramp of 0.5°C/min down to 15°C.

    • Self-Validation Checkpoint 2: Observe the solution at 15°C. If a milky emulsion forms, LLPS (oiling out) has occurred. Remediation: Re-heat to 45°C until clear, add 5% v/v IPA, and cool at a slower rate (0.1°C/min) while introducing 1 wt% seed crystals at 35°C.

  • Anti-Solvent Addition: Once a thin slurry has formed at 15°C, begin dropwise addition of 100 mL of n-Heptane over 1 hour. Cool the final slurry to 5°C and age for 2 hours.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C (< 10 mbar) for 24 hours to remove residual IPA and Heptane.

Protocol B: Anti-Solvent Recrystallization (For Polymorph Purity)

Use this protocol if the crude salt is already formed but requires upgrading to a higher purity or specific crystalline habit[2].

  • Saturation: Suspend 10.0 g of crude 4-piperidinylmethyl propanoate hydrochloride in 30 mL of Methanol. Heat to 50°C until fully dissolved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates (dust, catalyst residue).

  • Anti-Solvent Crystallization: Transfer the filtrate to a crystallizer at 40°C. Slowly add 90 mL of Diethyl Ether (or Methyl tert-butyl ether, MTBE) at a rate of 2 mL/min[3].

  • Aging & Isolation: Cool the mixture to 0°C at 0.5°C/min. Age for 4 hours to maximize yield. Filter, wash with cold Ether, and vacuum dry at 40°C.

Analytical Characterization

To validate the success of the crystallization, perform the following analyses:

  • Differential Scanning Calorimetry (DSC): Look for a single, sharp endothermic melting peak. A broad peak or multiple peaks indicate residual solvent, impurities, or a mixture of polymorphs.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against known reference standards to confirm the crystalline habit and rule out amorphous halos.

  • 1H-NMR (in D2O or DMSO-d6): Confirm the integrity of the propanoate ester (quartet at ~2.3 ppm, triplet at ~1.1 ppm). The absence of a free propanoic acid peak confirms that the anhydrous conditions successfully prevented hydrolysis.

References

  • Title: CA3092450A1 - Piperidinyl-3-(aryloxy)
  • Title: Have you experienced that your piperidine crystallizes when not in use?
  • Title: US3426028A - Piperidine derivatives and their salts Source: Google Patents URL
  • Title: Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 4-Piperidinylmethyl Propanoate Hydrochloride

Welcome to the technical support center for the analysis of 4-Piperidinylmethyl propanoate hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Piperidinylmethyl propanoate hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to develop and troubleshoot your High-Performance Liquid Chromatography (HPLC) methods for this and similar polar basic compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly addresses.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing 4-Piperidinylmethyl propanoate hydrochloride via HPLC?

A1: 4-Piperidinylmethyl propanoate hydrochloride presents a classic challenge for reversed-phase HPLC for three primary reasons:

  • High Polarity: As a small molecule with a charged amine group (as a hydrochloride salt), it is inherently polar. This leads to poor retention on traditional non-polar stationary phases like C18 and C8, often causing the analyte to elute in or near the solvent front (void volume).

  • Basic Nature: The piperidine nitrogen is basic. In its protonated (cationic) state, it can interact strongly and undesirably with acidic silanol groups present on the surface of silica-based columns. This secondary interaction is a primary cause of severe peak tailing.[1]

  • pH-Dependent Retention: The retention time of this compound is exquisitely sensitive to mobile phase pH.[2][3][4][5] Without precise pH control, methods will lack reproducibility and robustness.

Q2: What are the essential physicochemical properties to consider for method development?
PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C9H18ClNO2A small molecule, suggesting rapid diffusion but also potentially low retention.
pKa (Piperidine Nitrogen) ~10.5 - 11.0This is the most critical parameter. The piperidine nitrogen is basic. To control retention and peak shape, the mobile phase pH must be carefully selected, ideally at least 1.5-2 pH units away from the pKa.[5][6]
logP (Octanol-Water) Low (estimated < 1.0)Indicates high hydrophilicity (polarity). The compound will prefer the aqueous mobile phase over a non-polar stationary phase, leading to weak retention in reversed-phase mode.
Form Hydrochloride SaltThe compound is already protonated and water-soluble, making it easy to prepare aqueous standards.[7]
Q3: Which HPLC mode is most suitable: Reversed-Phase, HILIC, or Ion-Pair?

A3: The choice depends on your experimental goals and available instrumentation.

  • Reversed-Phase (RP-HPLC): This is the most common and often preferred mode. For this compound, success requires careful mobile phase control (especially high pH to suppress the ionization of the basic nitrogen) or the use of specialized columns.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative and often the go-to technique for highly polar compounds.[8][9][10][11][12] HILIC uses a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[10][11]

  • Ion-Pair Chromatography (IPC): This reversed-phase technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[13][14][15][16] The reagent forms a neutral complex with the protonated analyte, increasing its hydrophobicity and thus its retention on a C18 column. However, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[17][18]

For routine analysis, developing a robust method using either high-pH RP-HPLC or HILIC is generally recommended over IPC.

Troubleshooting Guide

Q4: My peak for 4-Piperidinylmethyl propanoate hydrochloride is tailing badly. What is happening and how do I fix it?

A4: Severe peak tailing for a basic compound is almost always caused by secondary interactions with the stationary phase.

Causality: Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 3-7), these silanols are deprotonated and negatively charged (SiO⁻). Simultaneously, the piperidine nitrogen on your analyte is protonated and positively charged (R₃NH⁺). The strong ionic attraction between the positive analyte and negative sites on the column packing causes a portion of the analyte molecules to lag behind the main peak, resulting in a pronounced tail.[1]

G cluster_0 cluster_1 Step 1: Mobile Phase pH Adjustment cluster_2 Step 2: Assess Buffer System cluster_3 Step 3: Column & Alternative Strategies A Observe Peak Tailing B Is Mobile Phase pH > 9.5? A->B C ACTION: Increase pH to > 9.5 (e.g., use Ammonium Bicarbonate or Ammonium Hydroxide buffer, pH 10) B->C No E Is buffer concentration adequate (10-25 mM)? B->E Yes D Analyte is now neutral (free base). Silanol interactions are minimized. C->D D->E F ACTION: Increase buffer concentration to ensure stable pH at the column surface. E->F No G Consider Alternative Strategy E->G Yes F->G H ACTION: Switch to a modern, high-purity, end-capped column designed for bases or a hybrid-particle column. G->H I ACTION: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase to saturate silanol sites. G->I J ACTION: Switch to HILIC mode, which uses a different retention mechanism. G->J K Peak Shape Improved (Tailing Factor < 1.5) H->K I->K J->K

Caption: Logical workflow for troubleshooting peak tailing of basic analytes.

Solutions & Protocols:

  • Operate at High pH (Ion Suppression): The most effective solution is to raise the mobile phase pH to be at least 2 units above the analyte's pKa.[6] At a pH of ~10, the piperidine nitrogen (pKa ~10.5-11.0) will be predominantly in its neutral, free-base form. This eliminates the ionic charge and dramatically reduces interaction with silanols, resulting in a sharp, symmetrical peak.

    • Protocol: Prepare a mobile phase using a buffer stable at high pH, such as 10 mM ammonium bicarbonate or ammonium formate, adjusted to pH 10 with ammonium hydroxide. Use a pH-stable column (e.g., hybrid-silica or specially bonded silica).

  • Use a Modern, High-Purity Column: Modern columns use high-purity silica with fewer metal contaminants and are more effectively end-capped (covering residual silanols with a non-polar group), reducing the sites available for secondary interactions.

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can improve peak shape.[19] TEA acts as a sacrificial base, binding to the active silanol sites and shielding the analyte from them. This is an older technique and can sometimes increase baseline noise.

Q5: I have very little or no retention; the peak elutes at the solvent front. How can I increase its retention time?

A5: This is expected for a polar compound in standard reversed-phase conditions. The key is to modify the system to increase the analyte's affinity for the stationary phase or decrease its affinity for the mobile phase.

Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions. Your polar analyte is more soluble in the polar aqueous/organic mobile phase than the non-polar stationary phase, so it spends very little time interacting with the column and is swept through quickly.

G Impact of Mobile Phase pH on Analyte State & RP-HPLC Retention A Low pH (e.g., pH 2-4) pH << pKa B Analyte is Protonated (Cationic Form) R₃NH⁺ A->B Equilibrium Favors C Highly Polar (Charged) B->C Property D Result: Poor Retention (Elutes early) C->D Leads To E High pH (e.g., pH 10) pH ≈ pKa F Analyte is Neutral (Free Base Form) R₃N E->F Equilibrium Favors G Less Polar (Uncharged) F->G Property H Result: Good Retention (Elutes later) G->H Leads To

Caption: Relationship between mobile phase pH, analyte ionization, and retention.

Solutions & Protocols:

  • Increase Mobile Phase pH (Reversed-Phase): As described for fixing peak tailing, increasing the pH to render the analyte neutral will also make it less polar, thereby increasing its hydrophobicity and retention on a C18 column.[4][5]

  • Decrease Mobile Phase Organic Content (Reversed-Phase): Reducing the percentage of acetonitrile or methanol makes the mobile phase more polar (stronger). This increases the partitioning of the less-polar (neutral form) analyte into the stationary phase, increasing retention.

    • Caution: Using less than 5% organic solvent on a standard C18 column can cause "phase collapse" or "dewetting," where the stationary phase pores are no longer properly wetted, leading to drastic loss of retention.[17] Phenyl-hexyl columns or polar-endcapped columns are more resistant to this phenomenon.[17][18]

  • Switch to HILIC: This is often the most direct solution for increasing retention of highly polar compounds.

    • Protocol: HILIC Starting Conditions

      • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at a high percentage of organic solvent (e.g., 95% B) and decrease to ~50% B over 10-15 minutes. In HILIC, water is the strong, eluting solvent.[8][9]

      • Injection Solvent: The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this means dissolving the sample in a high percentage of acetonitrile (e.g., 90% ACN) to ensure good peak shape.[20]

Q6: My retention times are drifting from one injection to the next. What's causing this instability?

A6: Retention time drift is typically caused by a lack of system equilibration or instability in the mobile phase pH.

Causality:

  • Insufficient Equilibration: Columns, especially with ion-pairing reagents or in HILIC mode, require a significant volume of mobile phase (20-50 column volumes) to fully equilibrate before the first injection. Any change in mobile phase composition requires re-equilibration.

  • Poor pH Buffering: If your mobile phase pH is close to the pKa of your analyte or the pKa of your buffer, small changes in the mobile phase preparation can cause significant shifts in pH and, consequently, large shifts in retention time.[5][21] The buffer capacity is highest when the pH equals the buffer's pKa.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and reaction kinetics. Without a thermostatted column compartment, ambient temperature changes in the lab can cause retention times to drift.

Solutions:

  • Ensure Proper Equilibration: Always flush the column with at least 20 column volumes of the initial mobile phase before starting a sequence.

  • Strengthen Your Buffer: Use a buffer concentration of at least 10-25 mM.[19][22] This ensures the mobile phase has sufficient capacity to control the pH on the column surface and resist changes from the sample solvent.

  • Work Far from the pKa: As a rule of thumb for robust methods, set your mobile phase pH at least 1.5-2 units away from the analyte's pKa.[6][21] In this region, the analyte is fully ionized or fully neutral, and its retention is much less sensitive to small pH variations.

  • Use a Column Thermostat: Set the column temperature to at least 5-10 °C above ambient (e.g., 30 or 35 °C) to negate the effect of room temperature fluctuations.

Experimental Protocols & Recommended Starting Conditions

Protocol: Mobile Phase pH Scouting Study (Reversed-Phase)

This protocol is designed to quickly determine the optimal mobile phase pH for separating 4-Piperidinylmethyl propanoate hydrochloride.

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a pH-stable hybrid-particle column.

  • Buffer Preparation (Aqueous Component - Mobile Phase A):

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7)

    • Mid pH: 10 mM Ammonium Acetate in Water, pH 5.0

    • High pH: 10 mM Ammonium Bicarbonate in Water, pH 10.0

  • Organic Modifier (Mobile Phase B): Acetonitrile.

  • HPLC Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Procedure:

    • Equilibrate the system thoroughly with the Low pH mobile phase.

    • Inject the sample and record the chromatogram. Note the retention time and peak shape.

    • Flush the system and column extensively before introducing the Mid pH mobile phase. Equilibrate and inject the sample.

    • Repeat the flushing and equilibration process for the High pH mobile phase and inject the sample.

  • Evaluation: Compare the three chromatograms. You will likely observe poor retention and/or tailing at low and mid pH, and significantly improved retention and peak shape at high pH. This confirms that high-pH reversed-phase is the optimal approach.

Table: Recommended Starting Conditions
ParameterRecommended Starting PointRationale & Key Considerations
Primary HPLC Mode High-pH Reversed-Phase Suppresses analyte ionization, leading to excellent peak shape and good retention.[6]
Alternative Mode HILIC Excellent for retaining highly polar compounds when RP-HPLC fails.[9][10][11]
Column pH-stable C18 or C8 (e.g., Hybrid Silica, BEH, CS-H)Must be stable at pH > 9 to prevent dissolution of the silica backbone.[3]
Mobile Phase A 10-20 mM Ammonium Bicarbonate or Formate in WaterVolatile buffers suitable for MS detection and provide good buffering capacity at high pH.
Mobile Phase pH pH 10.0 Ensures the analyte (pKa ~10.5-11.0) is in its neutral, non-ionic form for optimal retention and peak shape.
Mobile Phase B AcetonitrileGenerally provides better peak shapes and lower backpressure than methanol.
Column Temp. 30 - 40 °CImproves efficiency and ensures reproducible retention times.
Detection UV at 210-220 nm or Mass SpectrometryThe analyte lacks a strong chromophore. Low UV is necessary. MS provides superior sensitivity and specificity.

This guide provides a framework for logically approaching your method development and troubleshooting challenges. All analytical methods should be validated according to established guidelines, such as those from the ICH, to ensure they are suitable for their intended purpose.[23][24][25][26][27]

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • 〈621〉CHROM
  • <621> CHROM
  • Hydrophilic interaction chrom
  • Hydrophilic Interaction Liquid Chrom
  • Understanding the L
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • HILIC Overview. Thermo Fisher Scientific - US.
  • What You Need to Know About HILIC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Are You Sure You Understand USP <621>?.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Exploring the Role of pH in HPLC Separ
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Control pH During Method Development for Better Chrom
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastew
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • HPLC Ion Pair Reagents. Fisher Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • methyl 3-(4-piperidinyl)
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • 1,2,5-TriMethyl-4-phenyl-4-piperidinol 4-Propanoate Hydrochloride - Physico-chemical Properties. ChemBK.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • HPLC Ion Pair Reagents. INTERCHIM.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • CAS 4968-48-3: 4-Piperidinol, 1-methyl-4-phenyl-, 4-propano
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Polar Compounds. SIELC Technologies.
  • 4-Piperidinol, 1-methyl-4-phenyl-, 4-propano
  • 12.
  • 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel. PubChem.

Sources

Optimization

Overcoming degradation of 4-Piperidinylmethyl propanoate hydrochloride at room temperature

Welcome to the Technical Support Center for 4-Piperidinylmethyl propanoate hydrochloride (CAS No. 184042-51-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Piperidinylmethyl propanoate hydrochloride (CAS No. 184042-51-1)[1].

As a highly reactive ester-amine building block, this compound presents unique handling challenges. At room temperature, researchers frequently observe rapid degradation, sample deliquescence (turning into a sticky paste), and loss of assay reproducibility.

This guide is engineered to provide scientists with the mechanistic "why" behind these failures and the field-proven "how" to overcome them.

Mechanistic Troubleshooting: The Dual Pathways of Degradation

To stabilize a compound, you must first understand how it breaks down. 4-Piperidinylmethyl propanoate hydrochloride contains two conflicting functional groups: an ester (prone to hydrolysis) and a secondary amine (a strong nucleophile). At room temperature, degradation is driven by two primary pathways:

  • Hygroscopicity-Induced Acid Hydrolysis: Hydrochloride salts of secondary amines are notoriously hygroscopic[2]. When exposed to ambient humidity, the powder absorbs water. The dissolved HCl creates a highly concentrated, localized acidic microenvironment (pH < 3), which rapidly catalyzes the cleavage of the propanoate ester into 4-piperidinylmethanol and propanoic acid[3].

  • Salt Disproportionation & Intermolecular Aminolysis: If the salt disproportionates (loses HCl gas) or is exposed to basic conditions, the secondary amine on the piperidine ring is liberated as a free base. This unprotonated amine is a potent nucleophile[4]. It will attack the propanoate ester of adjacent molecules, leading to intermolecular transamidation (forming inactive amide dimers and polymers).

Visualization of Degradation Pathways

G A 4-Piperidinylmethyl propanoate HCl B Moisture Absorption (Deliquescence) A->B Ambient Humidity C Salt Disproportionation (Loss of HCl) A->C Base/Thermal Stress D Acid-Catalyzed Hydrolysis (Micro-pH < 3) B->D Localized Acidic H2O E Nucleophilic Attack (Free 2° Amine) C->E Liberates Free Base F 4-Piperidinylmethanol + Propanoic Acid D->F Ester Cleavage G Amide Dimers / Polymers (Transamidation) E->G Intermolecular Aminolysis

Degradation pathways of 4-Piperidinylmethyl propanoate HCl via hydrolysis and aminolysis.

Frequently Asked Questions (FAQs)

Q: My powder turned into a sticky, viscous paste after being left on the benchtop. Is it ruined? A: Yes, it is likely severely degraded. This phase change is called deliquescence. The hydrochloride salt has absorbed enough atmospheric moisture to dissolve itself[2]. Once in this localized aqueous state, the acidic microenvironment rapidly hydrolyzes the ester bond[3]. Discard the sample and utilize the Anhydrous Handling Protocol (Section 4) for your next batch.

Q: My LC-MS analysis shows a major impurity with a mass of [M-56]. What is this? A: A loss of 56 Da corresponds to the loss of the propionyl group (MW 57) minus a proton, indicating that your compound has hydrolyzed into 4-piperidinylmethanol. This confirms that acid-catalyzed ester hydrolysis has occurred due to moisture exposure.

Q: Can I stabilize the compound by neutralizing the HCl salt to a free base? A: Absolutely not. While neutralizing the salt stops acid-catalyzed hydrolysis, it activates the secondary amine of the piperidine ring. Free piperidines are highly nucleophilic[4]. The free base will rapidly attack the ester groups of neighboring molecules, polymerizing your sample via transamidation. The amine must remain protonated to protect the ester.

Q: I must perform my assay at room temperature in an aqueous buffer. How do I prevent degradation during the experiment? A: You must balance the pH. Acidic conditions (pH < 4) drive ester hydrolysis, while basic conditions (pH > 7) liberate the free amine and drive aminolysis. Buffer your working solutions strictly to pH 5.0 - 5.5 . Prepare these aqueous solutions immediately before use and never store them.

Data Presentation: Impact of Salt Form on Stability

If room temperature storage is non-negotiable for your workflow, consider exchanging the hydrochloride counterion. Pharmaceutical development studies demonstrate that changing the salt form of ester-prodrugs significantly alters hygroscopicity and microenvironmental pH[3].

Salt FormHygroscopicity ProfileMicroenvironmental pHPrimary Degradation RiskEst. Half-Life at 25°C (Ambient RH)
Hydrochloride (HCl) High (Deliquescent)~2.5 - 3.0Acid-Catalyzed Hydrolysis< 48 Hours
Sulfate Very High< 2.0Rapid Hydrolysis< 12 Hours
Tosylate Low to Moderate~4.0 - 4.5Slow Hydrolysis~2 Weeks
Mesylate Low (Non-hygroscopic)~4.5 - 5.0Highly Stable> 6 Months

Experimental Protocols

Protocol A: Anhydrous Handling & Aliquoting (Self-Validating System)

Use this protocol to prevent degradation of the commercial HCl salt.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage. Do not open it. Allow it to sit at room temperature for a minimum of 60 minutes in a desiccator. Causality: Opening a cold vial causes instant condensation of ambient moisture onto the hygroscopic powder, initiating hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a glove box or a dry nitrogen/argon-purged glove bag.

  • Solvent Reconstitution: Dissolve the powder in strictly anhydrous, amine-free solvents (e.g., dry DMSO or Acetonitrile over molecular sieves). Do not use methanol or ethanol, as they can participate in transesterification.

  • Validation Check: Spot 1 µL of the stock solution on a TLC plate (Eluent: 90:10 DCM:MeOH). A single spot indicates intact API; a lower Rf spot indicates 4-piperidinylmethanol (hydrolysis).

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon, seal with PTFE-lined caps, and wrap with Parafilm. Store at -20°C.

Protocol B: Salt Exchange (HCl to Mesylate) for RT Stability

Use this protocol to permanently stabilize the compound for room temperature workflows.

  • Free-Basing (Cold Biphasic System): Suspend 1.0 g of 4-Piperidinylmethyl propanoate HCl in 20 mL of ice-cold Dichloromethane (DCM). Add 20 mL of ice-cold saturated aqueous NaHCO3. Stir vigorously for 5 minutes. Causality: The cold temperature suppresses the intermolecular aminolysis that normally occurs when the free base is liberated.

  • Extraction & Drying: Immediately separate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of cold DCM. Combine the organic layers and dry rapidly over anhydrous Na2SO4. Filter the solution.

  • Mesylate Formation: To the dry DCM filtrate, add 1.05 equivalents of Methanesulfonic acid dropwise while stirring in an ice bath. The mesylate salt will begin to precipitate.

  • Isolation: Add 20 mL of cold diethyl ether to drive complete precipitation. Filter the white solid under a nitrogen stream and dry in a vacuum oven at 30°C for 4 hours.

  • Validation: Confirm the salt exchange via 1H-NMR (look for the sharp singlet of the mesylate methyl group at ~2.8 ppm) and verify stability by leaving a 10 mg test aliquot on the benchtop for 48 hours; it should remain a free-flowing powder.

References

  • 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide - EvitaChem (CAS 184042-51-1). EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFyiGB6rN4ufczYP5q5HWEKZa4In_14JTsYrheZbl3aC_HpAnj9jnY1u285REjoIOS2U5uRiZGjEYCqP20R2Z88Tii24h5u_sv67qpiZyfmwmHBZU6jKQka7iOgaL_IqKkKTn6YK7icQ==]
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERYsQyVpP593dCCCVuwds1lwJXy-purAQXa6HMMfcK9yc4bEeLYPSlvZ6Hh80gDivbV9hHvL1AlknOb992YTbqpI_8zYQDBAbpENHGp7pqO1SSa8v0nC95QWSFIUHqrnGrb2w30qOaAAz_pfo=]
  • Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-UyovoYUQxLKxsFR4eaCHshQqZBzj-hY-myjRLFvkf3yKCVAPqBxJy1oMQHamdvBKv2HK-TbRMIgMRPmyxPYsbMAuXwY2ValUfnDjykAezwGivmTnRZtCgMTvTqVcaQXzP8HX4FNVV5sVTd9bupS3IxOa9Y1vKw3Ec051y_2eNEuAGzsOojHZEBmmr-NkfAuPkoRc6pQYSiYWyrskuFNh87PNCfJptFlJUMEKgM9QSIe-WZxmJikLVr9kyOHu47b8JnePFsCidTOIHUa6hUBgleKprbq1lK4r6SLuoc4ExMX69XIAPUnwKN34x2eTFQ==]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHeolNnacwEeFcfGv51Z9FXz9xP-2HVsm_JjW8BdX2OTB7Y3JfVsA0wli1osWlCE1Jjd-7H7c-jiSu1G46qQcNrjqMN8HvEUm2PvPRjnRJtxH6FNzZcfSPR4XLiTp30QRtxwHf9K4piiZGMeU=]

Sources

Troubleshooting

FAQ 1: Why is my baseline suddenly noisy and rising when analyzing 4-Piperidinylmethyl propanoate hydrochloride?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 4-Piperidinylmethyl propanoate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 4-Piperidinylmethyl propanoate hydrochloride .

Analyzing amine hydrochloride salts via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. Direct injection of these salts is the leading cause of catastrophic baseline noise, column degradation, and ion source contamination. This guide will deconstruct the root causes of these issues and provide self-validating, field-proven protocols to restore your system and ensure reproducible data.

The Root Cause: Thermal Degradation and Stationary Phase Cleavage 4-Piperidinylmethyl propanoate hydrochloride is a polar, non-volatile salt. When injected directly into a hot GC inlet (typically 250°C–300°C), the salt does not volatilize intact. Instead, it undergoes thermal decomposition, depositing non-volatile amine residues in the glass liner and rapidly releasing hydrogen chloride (HCl) gas into the carrier stream.

At elevated oven temperatures, this HCl gas violently attacks the cross-linked polysiloxane backbone of your analytical column. This acid-catalyzed cleavage strips the stationary phase, resulting in massive column bleed that manifests as a high, rising baseline and a forest of extraneous peaks[1][2]. Furthermore, the un-derivatized secondary amine (the piperidine ring) strongly interacts with active silanol groups on the degraded column, causing severe peak tailing and carryover.

G A Direct Injection of HCl Salt B Thermal Decomposition (Inlet >250°C) A->B C Release of HCl Gas B->C D Polysiloxane Phase Cleavage C->D E Severe Baseline Noise & Column Bleed D->E

Mechanism of GC-MS baseline noise induced by direct injection of hydrochloride salts.

FAQ 2: How can I definitively diagnose the source of the baseline noise?

The Self-Validating Diagnostic Protocol Do not guess the source of the noise; let the mass spectrometer diagnose the system. By extracting specific m/z (mass-to-charge) values from your noisy background, you can pinpoint the exact mechanical or chemical failure[2].

Table 1: Diagnostic Background Ions in GC-MS

Diagnostic m/z IonsPrimary Source / CausalityRecommended Corrective Action
73, 147, 207, 281, 355 Column Bleed / Septum Bleed: Cyclic siloxanes degrading due to HCl acid attack or oxygen exposure[1][2].Trim the column, replace the septum, and verify carrier gas purity.
18, 28, 32, 44 Air/Water Leak: H₂O, N₂, O₂, CO₂ entering the system. Oxygen + heat destroys columns[2].Perform an air/water tune. Tighten inlet nuts and check MS transfer line ferrule.
43, 57, 71, 85 Hydrocarbon Contamination: Pump oil backstreaming, solvent residues, or fingerprint oils.Bake out the system; check roughing pump oil traps.
Target Analyte Ions Active Site Adsorption: Analyte sticking to a dirty liner and slowly eluting (ghost peaks)[3].Replace the inlet liner with a deactivated, ultra-inert liner.

FAQ 3: What is the correct sample preparation to prevent baseline destruction?

To successfully analyze 4-Piperidinylmethyl propanoate, you must eliminate the chloride counter-ion and neutralize the polar secondary amine. You have two field-proven pathways: Free-basing (Liquid-Liquid Extraction) or Derivatization [4][5].

Table 2: Comparison of Sample Preparation Strategies

StrategyMechanismProsCons
Free-Basing (LLE) pH adjustment converts the salt to a neutral, volatile amine[5].Fast, uses common laboratory reagents.Secondary amines may still show minor tailing on older columns.
Derivatization (Acylation) Replaces the active N-H proton with an acetyl group.Perfect peak shape, highly reproducible, zero column degradation.Requires anhydrous conditions and specific reagents.
Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

Causality: Piperidine has a pKa of ~11.2. To ensure >99% of the molecule is in its neutral, volatile free-base form, the aqueous phase must be adjusted to a pH of at least 13 before extraction into an organic solvent[4].

  • Dissolution: Dissolve 10 mg of the 4-Piperidinylmethyl propanoate hydrochloride sample in 1.0 mL of LC-MS grade water.

  • Basification: Add 200 µL of 2M Sodium Hydroxide (NaOH) to the solution and vortex for 30 seconds. Verify pH > 13.

  • Extraction: Add 2.0 mL of a non-polar organic solvent (e.g., Hexane or Dichloromethane)[4][5].

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Collection: Carefully transfer the upper organic layer (if using hexane) or lower organic layer (if using DCM) to a clean vial containing anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water.

  • Injection: Transfer the dried organic layer to a GC vial for direct injection.

Protocol B: Acylation Derivatization

Causality: Acetic anhydride reacts with the secondary amine of the piperidine ring to form a stable, highly volatile amide, completely masking the active N-H site that causes peak tailing.

  • Free-basing & Drying: Perform steps 1-5 from Protocol A, then evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Reagent Addition: Reconstitute the dried extract in 100 µL of Pyridine and 100 µL of Acetic Anhydride.

  • Incubation: Cap the vial tightly and heat at 60°C for 45 minutes.

  • Evaporation: Cool to room temperature and evaporate the excess reagents under Nitrogen (crucial to prevent acidic damage to the column).

  • Reconstitution: Re-dissolve the derivatized analyte in 1.0 mL of Ethyl Acetate for GC-MS analysis.

G Start 4-Piperidinylmethyl propanoate HCl Q Select Sample Prep Strategy Start->Q FB Protocol A: Free-Basing (Add NaOH + Hexane) Q->FB Deriv Protocol B: Derivatization (Acetic Anhydride + Pyridine) Q->Deriv Dry Dry over Na2SO4 FB->Dry Evap Evaporate Reagents Reconstitute in EtOAc Deriv->Evap GC GC-MS Injection (Stable Baseline, Sharp Peaks) Dry->GC Evap->GC

Decision tree for sample preparation prior to GC-MS analysis.

FAQ 4: I already injected the salt and my baseline is ruined. How do I recover the system?

If the system is already contaminated with HCl and non-volatile salts, running blank injections will not fix the issue. You must physically remove the contamination[3]. Follow this step-by-step recovery workflow:

  • Inlet Overhaul (The Source of the Salt): Cool the inlet and oven. Replace the glass liner, the glass wool, the O-ring, and the septum. The old liner is permanently active due to baked-on amine salts and must be discarded[3].

  • Column Trimming (The Source of the Bleed): The first 0.5 to 1.0 meter of the capillary column takes the brunt of the HCl acid attack. Use a ceramic scoring wafer to cut off the first meter of the column. Inspect the cut with a magnifier to ensure it is perfectly square, then reinstall it into the inlet[6].

  • Ion Source Cleaning (The Source of the Noise): If the baseline remains high after column trimming, the heavy salts have reached the MS. Vent the mass spectrometer, remove the ion source, and polish the repeller, ion volume, and lenses using an aluminum oxide slurry. Sonicate the parts in methanol, then hexane, and bake them dry before reassembly[3].

  • Thermal Conditioning: Once reassembled and under vacuum, set the carrier gas flow to 1.5 mL/min and bake the column at its maximum isothermal temperature (usually 300°C–325°C depending on the phase) for 2 hours to elute residual siloxanes[2][6].

References

  • Sigma-Aldrich. GC Troubleshooting.
  • Chromatography Forum. GC-MS Troubleshooting - Misc Peaks, High Baseline & Bleeding.
  • ResearchGate. Why does my GCxGC MS have an abnormally high baseline?
  • National Institutes of Health (PMC). Determination of cocaine on banknotes using innovative sample preparation coupled with multiple calibration techniques.
  • Taylor & Francis. Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review.
  • Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Analytical Validation: Reference Standards for 4-Piperidinylmethyl Propanoate Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The journey from a promising molecule to a regulated therapeutic is paved wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The journey from a promising molecule to a regulated therapeutic is paved with rigorous testing, and at the heart of this process lies the analytical method validation. This guide provides an in-depth, experience-driven perspective on establishing a robust analytical framework for 4-Piperidinylmethyl propanoate hydrochloride, with a critical focus on the selection and comparison of reference standards. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy analytical system.

The Cornerstone of a Validated Method: The Reference Standard

Before delving into the intricacies of method validation, it is paramount to understand the pivotal role of the reference standard. An analytical method is fundamentally a comparative technique; the response of an unknown sample is compared against the response of a well-characterized reference standard.[1] Therefore, the quality and reliability of your reference standard directly dictate the accuracy and validity of your results. For 4-Piperidinylmethyl propanoate hydrochloride, as with any active pharmaceutical ingredient (API), the choice of reference standard is a critical first step.

The two primary types of reference standards encountered in a drug development setting are an in-house, well-characterized material and a Certified Reference Material (CRM) from a recognized source. While both can be utilized, their suitability depends on the stage of development and the regulatory requirements. A CRM, produced by an accredited organization, provides certified property values with documented measurement uncertainty and traceability, making it indispensable for high-stakes and regulatory applications.[2]

Here, we present a comparative overview of a hypothetical in-house primary standard and a commercially available CRM for 4-Piperidinylmethyl propanoate hydrochloride.

Table 1: Comparison of Reference Standard Attributes

AttributeIn-House Primary StandardCertified Reference Material (CRM)Rationale and Impact on Validation
Purity Assignment Typically assigned by a single, high-resolution method (e.g., 100% - impurities).Assigned by mass balance approach, combining data from multiple orthogonal methods (e.g., HPLC, qNMR, TGA, Karl Fischer).A mass balance approach provides a more accurate and comprehensive purity value, reducing uncertainty in the final analytical result.
Characterization Structure confirmed by techniques like NMR and MS.Extensive characterization including structural elucidation, identification of impurities, and assessment of physical properties.Comprehensive characterization of a CRM provides a higher degree of confidence in its identity and behavior.
Traceability Traceability to a national or international standard may not be established.Metrologically traceable to SI units or other recognized standards.[2][3]Traceability ensures that measurements made at different times and in different laboratories are comparable.
Certification Not formally certified; quality is dependent on the internal quality system.Produced under ISO 17034 guidelines with a detailed certificate of analysis.[2]A certificate from an accredited body provides independent verification of the material's quality and suitability.
Documentation Internal documentation may vary in detail.Accompanied by a comprehensive certificate specifying property values, uncertainty, and traceability.[2]Detailed documentation is crucial for regulatory submissions and for demonstrating the validity of the analytical method.
Recommended Use Early-stage development, internal research, and as a working standard calibrated against a CRM.Method validation, stability studies, quality control, and as a primary calibrant for regulatory submissions.The choice of standard should align with the intended purpose and the required level of data integrity.

Designing a Robust Analytical Method: High-Performance Liquid Chromatography (HPLC)

For a compound like 4-Piperidinylmethyl propanoate hydrochloride, which possesses a chromophore and is likely to be non-volatile, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable analytical technique.[4] Its versatility, high resolving power, and quantitative accuracy make it the workhorse of pharmaceutical analysis. The following sections will outline the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Piperidinylmethyl propanoate hydrochloride, adhering to the principles outlined in the ICH Q2(R1) and USP <1225> guidelines.[5][6][7][8]

The Analytical Procedure Lifecycle: A Foundational Concept

It's important to view analytical method validation not as a one-time event, but as part of a lifecycle.[9][10] This modern approach emphasizes that a method should be continuously monitored and adapted as needed throughout the product's lifecycle.

A Step-by-Step Guide to HPLC Method Validation for 4-Piperidinylmethyl Propanoate Hydrochloride

The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose, which is the accurate and precise quantification of 4-Piperidinylmethyl propanoate hydrochloride.[7][11]

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity ensures that the signal measured is solely from the analyte of interest and not from any interfering components such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 4-Piperidinylmethyl propanoate hydrochloride to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the drug substance.

  • Placebo Analysis: Analyze a placebo sample (if validating for a drug product) to ensure no interference from excipients.

  • Chromatographic Analysis: Analyze all samples by the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the 4-Piperidinylmethyl propanoate hydrochloride peak in the stressed samples.

Acceptance Criteria: The 4-Piperidinylmethyl propanoate hydrochloride peak should be well-resolved from all other peaks (impurities and degradants), and the peak purity analysis should show no signs of co-elution.

Linearity and Range: A Proportional Relationship

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the 4-Piperidinylmethyl propanoate hydrochloride reference standard.

  • Serial Dilutions: Prepare a series of at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration).

  • Triplicate Injections: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Average Peak Area
80810,500
90905,200
1001,005,000
1101,102,300
1201,208,600

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points on the calibration curve should be close to the best-fit line.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Experimental Protocol:

  • Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-Piperidinylmethyl propanoate hydrochloride into a placebo matrix (if applicable).

  • Triplicate Preparations: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the samples and calculate the percentage recovery.

Table 3: Hypothetical Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.2100.2
120%120.0121.0100.8

Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision: The Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

    • Compare the results from both sets of experiments.

Table 4: Hypothetical Precision Data

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Number of Samples 66
Mean Assay (%) 99.8100.1
RSD (%) 0.50.6

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Limits
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Low Concentration Injections: Inject a series of solutions with decreasing concentrations of 4-Piperidinylmethyl propanoate hydrochloride.

  • Determine Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The determined LOD and LOQ should be reported and should be appropriate for the intended application of the method (e.g., for impurity analysis, the LOQ should be below the reporting threshold).

Robustness: Capacity to Remain Unaffected by Small Variations

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol:

  • Vary Method Parameters: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a System Suitability Solution: Analyze a standard solution under each of the modified conditions.

  • Evaluate System Suitability: Assess the impact of the changes on the system suitability parameters (e.g., peak tailing, resolution, and retention time).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate the analytical validation workflow and the preparation of standard solutions.

Analytical_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: A high-level overview of the analytical method validation workflow.

Standard_Preparation_Workflow CRM Certified Reference Material (4-Piperidinylmethyl propanoate hydrochloride) Weighing Accurate Weighing CRM->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Volumetric_Flask Dilution to Volume (Stock Solution) Dissolution->Volumetric_Flask Working_Standards Serial Dilutions (Working Standards) Volumetric_Flask->Working_Standards Analysis HPLC Analysis Working_Standards->Analysis

Caption: The workflow for the preparation of standard solutions for HPLC analysis.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive, yet practical, framework for the analytical validation of 4-Piperidinylmethyl propanoate hydrochloride. By emphasizing the critical role of the reference standard and providing a detailed, scientifically-grounded approach to method validation, researchers and drug development professionals can establish a foundation of trustworthy data. The ultimate goal of analytical validation is to ensure that a method is fit for its intended purpose, providing reliable results that can be used to make critical decisions throughout the drug development process.[9][10] Adherence to these principles not only ensures regulatory compliance but also fosters a culture of scientific integrity and excellence.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • KoreaScience. Understanding and comparative analysis of analytical method validation. Available from: [Link]

  • ACS Publications. Reference Protocol to Assess Analytical Performance of Higher Order Structural Analysis Measurements: Results from an Interlaboratory Comparison. Available from: [Link]

  • Labcompare. Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). Available from: [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. Available from: [Link]

  • PubMed. Demonstrating the comparability of certified reference materials. Available from: [Link]

  • Walsh Medical Media. The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Piperidinylmethyl propanoate hydrochloride

Comprehensive Safety & Operational Guide for Handling 4-Piperidinylmethyl Propanoate Hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling 4-Piperidinylmethyl Propanoate Hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where a compound's molecular properties dictate our operational protocols. 4-Piperidinylmethyl propanoate hydrochloride (CAS: 184042-51-1) is a specialized piperidine derivative[1]. Because it is a hydrochloride salt, it exhibits hygroscopic properties and can liberate hydrogen chloride gas upon thermal decomposition[2][3]. Furthermore, the piperidine moiety indicates potential respiratory and dermal irritability[4][5].

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations remain both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Assessment & Causality

Understanding why we wear specific PPE ensures rigorous compliance and builds a culture of safety.

  • Hygroscopicity & Dust Generation: Hydrochloride salts readily absorb atmospheric moisture[5]. If allowed to dry after partial dissolution, or if subjected to mechanical friction during weighing, fine dust can be generated. Inhalation of piperidine-derivative dust causes severe respiratory tract irritation and potential delayed pulmonary edema[2][5].

  • Dermal & Ocular Toxicity: Piperidine derivatives are known skin and eye irritants, with some analogs causing severe chemical conjunctivitis or skin burns[5][6]. The acidic nature of the hydrochloride salt upon contact with the moisture of mucosal membranes exacerbates this irritation.

  • Thermal Decomposition: In the event of a fire or extreme heat, this compound decomposes to release highly toxic carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2][3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the molecular risks outlined above, the following PPE must be strictly adhered to before interacting with the primary container.

PPE CategorySpecificationMechanistic Justification
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1) or full-face shield.Prevents ocular exposure to airborne dust and acidic micro-particulates which cause chemical conjunctivitis[5].
Hand Protection Dual-layer Nitrile gloves (minimum 0.11 mm inner, 0.4 mm outer).Nitrile provides excellent resistance to organic salts and prevents dermal absorption of the piperidine moiety[7].
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned; closed-toe non-porous shoes.Protects against localized spills and minimizes static charge generation which could ignite fine organic dust[2].
Respiratory N95/P100 particulate respirator (if handled outside a certified fume hood).Prevents inhalation of hygroscopic dust that causes respiratory tract irritation and systemic toxicity[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not handle this compound on an open bench.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidants and strong bases[3].

  • Static Mitigation: Because fine organic powders can form explosive dust-air mixtures[2], utilize an anti-static weighing boat and a grounded stainless steel or conductive plastic spatula.

  • Material Access: Open the container only within the fume hood. If the ambient humidity is high, handle the material in a glove box under an inert argon or nitrogen atmosphere to prevent the hydrochloride salt from absorbing moisture and clumping[5].

  • Precision Weighing: Weigh the required mass carefully with smooth motions to avoid aerosolizing the powder.

  • Transfer and Sealing: Transfer the compound to your reaction vessel and immediately seal the primary container to protect the remaining stock from atmospheric moisture.

  • Decontamination: Wipe down the exterior of the container, the spatulas, and the analytical balance with a damp lint-free cloth (using water or 70% ethanol) to neutralize and capture any microscopic dust before removing items from the hood.

OperationalWorkflow Start 1. Environmental Prep Verify Fume Hood & Airflow Equip 2. PPE Verification Don Goggles, Nitrile & Lab Coat Start->Equip Prep 3. Static Mitigation Use Anti-Static Tools Equip->Prep Open 4. Material Access Open in Fume Hood/Inert Gas Prep->Open Weigh 5. Precision Weighing Avoid Dust Aerosolization Open->Weigh Transfer 6. Transfer & Seal Secure Primary Container Weigh->Transfer Clean 7. Decontamination Wipe Surfaces with Damp Cloth Transfer->Clean

Caption: Step-by-step operational workflow for handling hygroscopic toxic solids.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Do not attempt to clean the spill without verifying your PPE[4].

  • Dust Suppression: If the spill is a dry powder, do not use a standard vacuum cleaner, as this will aerosolize the dust and create an explosion hazard[2]. Gently cover the spilled powder with damp paper towels or a commercial spill-control absorbent pad to suppress dust formation.

  • Collection: Carefully sweep up the damp material using a non-sparking brush and dustpan[4].

  • Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidic hydrochloride salts, followed by a thorough water rinse[4].

  • Disposal: Place all collected waste, including contaminated PPE and paper towels, into a clearly labeled, sealable hazardous waste container. Dispose of via an approved chemical waste disposal facility in accordance with local environmental regulations[2][3].

SpillResponse Spill Spill Detected Evacuate 1. Isolate Area Alert Personnel Spill->Evacuate Assess 2. Assess & Equip Verify Heavy PPE Evacuate->Assess Dampen 3. Dust Suppression Cover with Damp Pads Assess->Dampen Sweep 4. Careful Sweep Non-Sparking Tools Dampen->Sweep Neutralize 5. Neutralize Area Dilute Bicarbonate Wash Sweep->Neutralize Dispose 6. Hazardous Waste Seal in Approved Container Neutralize->Dispose

Caption: Sequential spill response pathway for piperidine hydrochloride derivatives.

Emergency First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Do not apply neutralizing chemical agents directly to the skin[5][6].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present. Seek emergency ophthalmological care[5][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water (only if the person is conscious). Call a poison control center immediately[2][3].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-Piperidinylmethyl propanoate hydrochloride
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4-Piperidinylmethyl propanoate hydrochloride
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